(1S,2S,5R)-1,5-dimethyl-2-propan-2-ylcyclohexan-1-ol
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Overview
Description
(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol is a chiral compound with three stereogenic centers. It is known for its menthol-like cooling effects and is used in various applications, including as a TRPM8 receptor agonist in clinical trials for the treatment of dry eye .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol involves multiple steps, including the epimerization processes at specific stages to ensure the desired configuration.
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and correct stereoisomer configuration. The process may also include the use of cryo-electron microscopy to confirm the absolute configuration .
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions .
Biology
In biological research, this compound is studied for its interaction with TRPM8 receptors, which are involved in the sensation of cold. It is used to understand the mechanisms of cold sensation and pain relief .
Medicine
Medically, (1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol is being investigated as a potential treatment for dry eye due to its cooling effects and ability to activate TRPM8 receptors .
Industry
In the industry, this compound is used in the formulation of cooling agents for topical applications, as well as in the production of menthol-like products .
Mechanism of Action
The mechanism of action of (1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol involves its interaction with TRPM8 receptors. These receptors are ion channels that are activated by cold temperatures and menthol. When the compound binds to these receptors, it induces a cooling sensation by allowing the influx of calcium ions into the cells .
Comparison with Similar Compounds
Similar Compounds
Menthol: Known for its cooling effects, menthol is structurally similar but differs in its stereochemistry.
Neomenthol: Another isomer of menthol with similar cooling properties.
Pulegone: A precursor in the biosynthesis of menthol and neomenthol.
Uniqueness
(1S,2S,5R)-1,5-Dimethyl-2-isopropylcyclohexanol is unique due to its specific stereochemistry, which gives it distinct cooling properties and makes it a valuable compound for both research and industrial applications .
Properties
CAS No. |
184178-98-1 |
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Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(1S,2S,5R)-1,5-dimethyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10,4)12/h8-10,12H,5-7H2,1-4H3/t9-,10+,11+/m1/s1 |
InChI Key |
DTSZTPPMUGNHKT-VWYCJHECSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@](C1)(C)O)C(C)C |
SMILES |
CC1CCC(C(C1)(C)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)(C)O)C(C)C |
Synonyms |
Cyclohexanol,1,5-dimethyl-2-(1-methylethyl)-,(1S,2S,5R)-(9CI) |
Origin of Product |
United States |
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